N-(1H-indol-4-yl)-4-(1-methyl-1H-indol-3-yl)butanamide

Catalog No.
S11382670
CAS No.
M.F
C21H21N3O
M. Wt
331.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(1H-indol-4-yl)-4-(1-methyl-1H-indol-3-yl)butana...

Product Name

N-(1H-indol-4-yl)-4-(1-methyl-1H-indol-3-yl)butanamide

IUPAC Name

N-(1H-indol-4-yl)-4-(1-methylindol-3-yl)butanamide

Molecular Formula

C21H21N3O

Molecular Weight

331.4 g/mol

InChI

InChI=1S/C21H21N3O/c1-24-14-15(16-7-2-3-10-20(16)24)6-4-11-21(25)23-19-9-5-8-18-17(19)12-13-22-18/h2-3,5,7-10,12-14,22H,4,6,11H2,1H3,(H,23,25)

InChI Key

HGBYWLPULCDSMX-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CCCC(=O)NC3=CC=CC4=C3C=CN4

N-(1H-indol-4-yl)-4-(1-methyl-1H-indol-3-yl)butanamide is a synthetic compound characterized by its unique structure that incorporates two indole moieties linked by a butanamide chain. The molecular formula for this compound is C16H18N2C_{16}H_{18}N_2, and it features a butanamide functional group that contributes to its biological activity and potential therapeutic applications. The indole structure is significant in medicinal chemistry due to its presence in many natural products and pharmaceuticals, often associated with various biological activities.

The chemical reactivity of N-(1H-indol-4-yl)-4-(1-methyl-1H-indol-3-yl)butanamide can be explored through various transformations typical of amides and indoles. Common reactions include:

  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  • Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents such as lithium aluminum hydride.
  • Substitution Reactions: The indole nitrogen may participate in electrophilic aromatic substitution, allowing for the introduction of various substituents on the indole rings.
  • Coupling Reactions: The compound can undergo coupling reactions with other electrophiles, potentially expanding its structural diversity.

N-(1H-indol-4-yl)-4-(1-methyl-1H-indol-3-yl)butanamide has been investigated for its biological properties, particularly in the context of cancer research and neuropharmacology. Indole derivatives are known for their ability to interact with various biological targets, including receptors involved in neurotransmission and cell signaling pathways. Preliminary studies suggest that this compound may exhibit:

  • Anticancer Activity: Potential inhibition of tumor growth through modulation of apoptotic pathways.
  • Neuroprotective Effects: Possible protective effects against neurodegeneration, attributed to the influence on serotonin receptors.

The synthesis of N-(1H-indol-4-yl)-4-(1-methyl-1H-indol-3-yl)butanamide typically involves multi-step organic reactions:

  • Formation of Indole Derivatives: Starting materials containing indole structures are synthesized or obtained from commercial sources.
  • Coupling Reaction: The indole derivatives are then coupled with a butyric acid derivative using standard coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide).
  • Purification: The crude product is purified using techniques such as column chromatography.

Interaction studies involving N-(1H-indol-4-yl)-4-(1-methyl-1H-indol-3-yl)butanamide focus on its binding affinity and activity at various receptors, particularly serotonin receptors and other G-protein coupled receptors. These studies help elucidate the mechanism of action and potential therapeutic benefits of the compound.

Several compounds share structural similarities with N-(1H-indol-4-yl)-4-(1-methyl-1H-indol-3-yl)butanamide, highlighting its unique features:

Compound NameStructure TypeNotable Features
4-(1H-Indol-3-yl)butanamideIndole-based AmideSimple structure; less complex than the target compound
1-(1-Methyl-1H-indol-3-yl)butanamideIndole-based AmideContains a methyl group; different position of indole
4-(1-Methylindol-4-yl)butanamideIndole-based AmideVariation in indole positioning; potential different activity
5-Hydroxyindoleacetic acidIndole MetaboliteNaturally occurring; involved in serotonin metabolism

The uniqueness of N-(1H-indol-4-yl)-4-(1-methyl-1H-indol-3-yl)butanamide lies in its dual indole structure connected through a butanamide linkage, which may enhance its biological interactions compared to simpler analogs. This structural complexity may contribute to its distinct pharmacological profile, making it a valuable candidate for further research in medicinal chemistry.

XLogP3

3.6

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

331.168462302 g/mol

Monoisotopic Mass

331.168462302 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-09-2024

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